

An In-depth Technical Guide to 7-Hydroxy Loxapine-d8

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Compound of Interest

Compound Name: 7-Hydroxy Loxapine-d8

Cat. No.: B15142106

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This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **7-Hydroxy Loxapine-d8**, tailored for researchers, scientists, and professionals in drug development. This document outlines its core characteristics, analytical applications, and the biochemical pathways of its parent compound, Loxapine.

Introduction

7-Hydroxy Loxapine-d8 is the deuterium-labeled analog of 7-Hydroxy Loxapine, a metabolite of the atypical antipsychotic drug, Loxapine.^{[1][2]} Due to the kinetic isotope effect, deuterated compounds often exhibit altered metabolic rates, which can lead to an increased biological half-life.^[3] The primary application of **7-Hydroxy Loxapine-d8** is as an internal standard in analytical and pharmacokinetic studies.^[1] Its use in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise quantification of Loxapine and its metabolites in biological samples by correcting for variability during sample processing and analysis.^[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of **7-Hydroxy Loxapine-d8** are summarized below. While specific experimental data for properties like melting point and solubility are not extensively published, general characteristics can be inferred from its structure and data from analogous compounds.

Property	Value	Reference(s)
IUPAC Name	2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][4][5]oxazepin-7-ol	[1]
Synonyms	2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyldibenz[b,f][4][5]oxazepine-D8	[1]
Molecular Formula	C ₁₈ H ₁₀ D ₈ ClN ₃ O ₂	
Molecular Weight	351.86 g/mol	
Appearance	Solid (typical)	[6]
Solubility	Expected to be soluble in organic solvents such as DMSO.	[7]
Storage Conditions	Recommended storage at 2-8°C in a refrigerator.	[8]
Stability	The non-deuterated form is stable in human plasma for up to 260 days at -20°C.	[9]

Pharmacological Context: The Role of Loxapine

To understand the significance of **7-Hydroxy Loxapine-d8**, it is essential to review the pharmacology of its parent compound, Loxapine. Loxapine is a tricyclic antipsychotic agent belonging to the dibenzoxazepine class.[4] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT_{2A} receptors in the central nervous system.[4][5][10][11] This dual-receptor blockade is a hallmark of many atypical antipsychotics and is believed to contribute to the management of both positive and negative symptoms of schizophrenia.[4]

Loxapine also exhibits affinity for other receptors, including histamine H1, adrenergic alpha-1, and muscarinic M1 receptors, which can contribute to its side-effect profile, such as sedation and orthostatic hypotension.[4]

Loxapine Metabolism

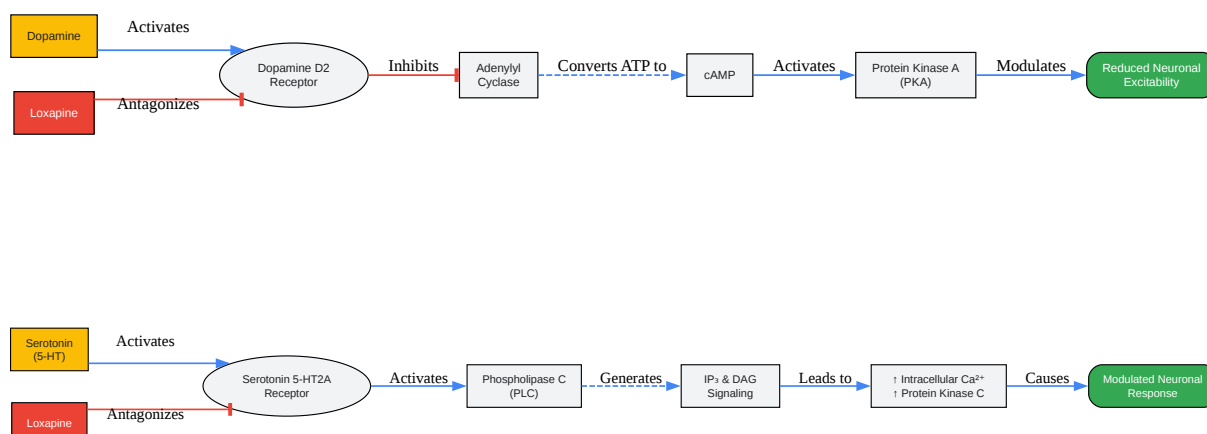
Loxapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. [12][13] Key metabolic pathways include:

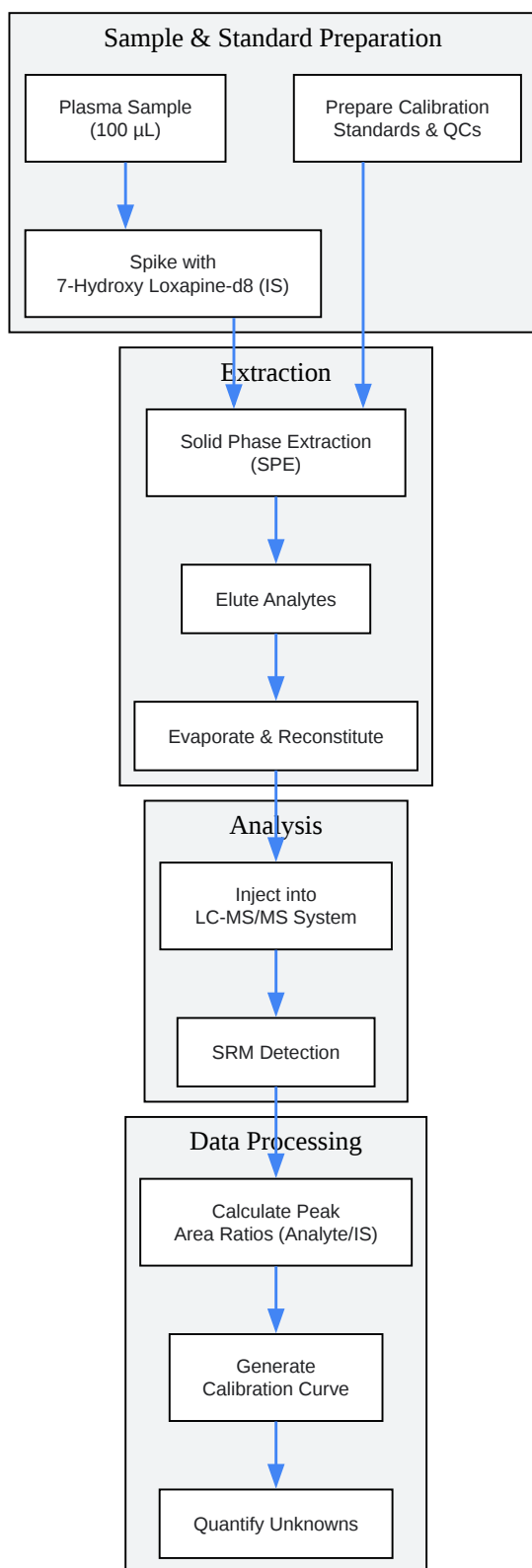
- Hydroxylation: CYP3A4 and CYP2D6 enzymes mediate the formation of 7-Hydroxy Loxapine, while CYP1A2 is primarily responsible for producing 8-Hydroxy Loxapine.[12][13]
- N-demethylation: This process leads to the formation of Amoxapine, which itself is an active antidepressant.
- N-oxidation: This pathway results in the creation of Loxapine N-oxide.[12]

While 7-Hydroxy Loxapine is a minor metabolite, it is pharmacologically significant as it binds to D2 receptors with high affinity.[12]

Signaling Pathways

The primary mechanism of action for Loxapine involves the modulation of dopaminergic and serotonergic signaling. The following diagrams illustrate these pathways.





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